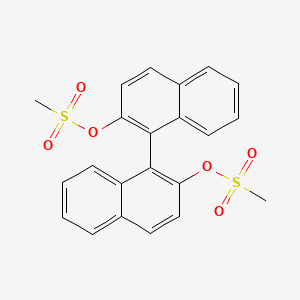

1,1'-Bi-2-naphthyl dimethanesulfonate

Description

The exact mass of the compound this compound is 442.05448064 g/mol and the complexity rating of the compound is 729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[1-(2-methylsulfonyloxynaphthalen-1-yl)naphthalen-2-yl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O6S2/c1-29(23,24)27-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)28-30(2,25)26/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEOOLQENOFUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570584 | |

| Record name | [1,1'-Binaphthalene]-2,2'-diyl dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182568-57-6, 871231-47-9 | |

| Record name | [1,1'-Binaphthalene]-2,2'-diyl dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Bi-2-naphthyl dimethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing 1,1 Bi 2 Naphthyl Dimethanesulfonate Within Chiral Naphthyl Scaffolds

The 1,1'-binaphthyl unit is a foundational scaffold in asymmetric synthesis, prized for its C₂-symmetric, atropisomeric structure. This axial chirality, arising from restricted rotation around the C-C single bond connecting the two naphthalene (B1677914) rings, creates a stable, well-defined three-dimensional chiral environment. The parent compound, 1,1'-Bi-2-naphthol (B31242) (BINOL), is one of the most important and widely used platforms for developing chiral ligands and catalysts. wikipedia.orgwikipedia.org Both the (R) and (S) enantiomers of BINOL are readily accessible, making it a cornerstone for stereoselective synthesis. wikipedia.org

A vast library of powerful chiral ligands has been constructed by modifying the BINOL structure. orgsyn.orgnih.gov These modifications are designed to fine-tune the steric and electronic properties of the resulting catalyst to achieve high efficiency and enantioselectivity in chemical reactions. Common derivatives include chiral phosphoric acids, phosphoramidites, and, most notably, phosphines like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). wikipedia.orgorgsyn.org

1,1'-Bi-2-naphthyl dimethanesulfonate fits within this landscape as a crucial, activated derivative of BINOL. The hydroxyl groups of BINOL are not good leaving groups for nucleophilic substitution reactions. Therefore, to introduce new functionalities, such as phosphine (B1218219) groups, the hydroxyls must first be converted into groups that can be easily displaced. The methanesulfonate (B1217627) (mesylate) groups in this compound serve this exact purpose, acting as excellent leaving groups and rendering the 2 and 2' positions of the binaphthyl core susceptible to attack by a wide range of nucleophiles.

Significance of 1,1 Bi 2 Naphthyl Dimethanesulfonate As a Synthetic Precursor and Chiral Building Block

The primary significance of 1,1'-Bi-2-naphthyl dimethanesulfonate lies in its role as a stable, versatile, and highly reactive chiral building block. orgsyn.org It serves as a key intermediate in the multi-step synthesis of more complex, functionalized binaphthyl-based ligands. orgsyn.orgorgsyn.org

The synthetic strategy is straightforward yet powerful: enantiomerically pure (R)- or (S)-BINOL is reacted with methanesulfonyl chloride in the presence of a base to form the corresponding dimethanesulfonate derivative. This transformation converts the chemically inert hydroxyl groups into highly reactive methanesulfonate (B1217627) esters. This activation is analogous to the well-documented synthesis of 1,1'-Bi-2-naphthyl ditriflate, another common intermediate used for the same purpose. orgsyn.org The resulting this compound is typically a stable, crystalline solid that can be purified and stored before its use in subsequent steps.

Its utility as a precursor is most famously demonstrated in the synthesis of chiral phosphine (B1218219) ligands, such as BINAP. wikipedia.org In this process, the dimethanesulfonate can be reacted with a diphenylphosphine (B32561) source in the presence of a nickel or palladium catalyst. orgsyn.orgorgsyn.org The phosphine nucleophile displaces the two methanesulfonate groups to form the new carbon-phosphorus bonds, yielding the desired diphosphine ligand. This modular approach, starting from resolved BINOL and proceeding through the dimethanesulfonate intermediate, is a more concise and reliable route to ligands like BINAP than methods that involve resolving the final phosphine product. orgsyn.orgorgsyn.org

Table 1: Physicochemical Properties of BINOL Derivatives

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

|---|---|---|---|---|

| (R)-(+)-1,1'-Bi-2-naphthol | 18531-94-7 | C₂₀H₁₄O₂ | 286.32 | White to light yellow powder |

| (S)-(-)-1,1'-Bi-2-naphthol | 18531-99-2 | C₂₀H₁₄O₂ | 286.32 | White to beige powder |

| This compound (Racemic) | 182568-57-6 | C₂₂H₁₈O₆S₂ | 442.50 | Solid |

| (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate | 871231-47-9 | C₂₂H₁₈O₆S₂ | 442.50 | Solid |

Data sourced from commercial supplier information and chemical databases. sigmaaldrich.com

Overview of Key Academic Research Areas Pertaining to 1,1 Bi 2 Naphthyl Dimethanesulfonate

Strategies for Asymmetric Synthesis of the Bi-2-naphthyl Scaffold Preceding Sulfonation

The direct asymmetric synthesis of the 1,1'-bi-2-naphthyl (binaphthyl) scaffold is a powerful strategy that establishes the required axial chirality from the outset, circumventing the need for later resolution steps. The primary approach is the asymmetric oxidative coupling of 2-naphthol (B1666908). chemeurope.com This method relies on a metal-based oxidant in the presence of a chiral ligand to influence the stereochemical outcome of the coupling reaction.

The mechanism typically involves the complexation of a metal ion, such as iron(III) or copper(II), to the hydroxyl group of 2-naphthol. This is followed by a radical coupling of the naphthol rings, which is initiated by the reduction of the metal catalyst. chemeurope.com

Several catalytic systems have been developed for this purpose:

Copper-Amphetamine System: An early and effective method involves using copper(II) chloride as the oxidant with (S)-(+)-amphetamine serving as the chiral ligand to directly produce (S)-BINOL. chemeurope.com

Copper-Picolinic Acid Systems: More recent developments include copper catalysts prepared in situ from CuI and a ligand synthesized from chelating picolinic acid fused to a substituted BINOL backbone. This system has been used to synthesize 6,6'-disubstituted (R)-BINOL derivatives with yields up to 89% and excellent enantioselectivities (up to 96% ee). mdpi.com

Manganese-Schiff Base Complexes: Heterogeneous catalysts, such as those based on manganese-chiral Schiff base complexes supported on mesoporous silica (B1680970) materials like MCM-41, have also been successfully employed for the asymmetric oxidative coupling of 2-naphthol. rsc.org

These direct asymmetric methods are advantageous as they can provide enantiomerically enriched BINOL, which can then be directly used in the subsequent sulfonation step.

Table 1: Asymmetric Synthesis Strategies for the BINOL Scaffold

| Catalytic System | Oxidant | Chiral Ligand Type | Typical Product | Reference |

|---|---|---|---|---|

| Copper-Amine | Copper(II) chloride | (+)-Amphetamine | (S)-BINOL | chemeurope.com |

| Copper-Picolinic Acid | Copper(I) iodide | Picolinic acid-BINOL hybrid | (R)-BINOL derivatives | mdpi.com |

Precursor Development and Optimization for this compound Synthesis

Modern synthetic developments have focused on improving the efficiency and environmental footprint of this reaction.

Mechanochemical Synthesis: Solvent-free methods have been developed that show high efficiency. One such method involves the grinding of 2-naphthol and ferric chloride (FeCl₃) in a mortar and pestle. dypvp.edu.in Another highly efficient approach is the use of a vibration mill for the mechanochemical reaction between 2-naphthol and FeCl₃·6H₂O, which can produce BINOL in 95% yield within two hours. academicjournals.org

Solution-Phase Optimization: For solution-based syntheses, reaction conditions can be optimized to maximize yield and selectivity. In a process using a metal catalyst (from Group IB, Group VIII, or manganese) and oxygen in a polar acidic solvent, the temperature is a critical parameter. google.com Temperatures are ideally maintained between 35°C and 75°C; reaction rates are very slow below 35°C, while the formation of polymerization byproducts is often observed above 75°C. google.com

Table 2: Optimization of Racemic BINOL Synthesis

| Method | Oxidant/Catalyst | Solvent | Temperature | Time | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| Mechanochemical | FeCl₃·6H₂O | None (Solid State) | Ambient | 2 h | 95% Yield | academicjournals.org |

| Solution-Phase | CuCl / O₂ | Trifluoroacetic Acid | 72°C | 4 h | 45% Conversion | google.com |

Reaction Conditions and Yield Optimization in the Synthesis of this compound

The conversion of 1,1'-bi-2-naphthol to this compound is achieved through methanesulfonylation. This reaction involves treating the hydroxyl groups of BINOL with a methanesulfonyl source, typically methanesulfonyl chloride (MsCl), in the presence of a base.

The reaction conditions are generally straightforward and can be optimized for high yield.

Reagents: Enantiopure or racemic BINOL is reacted with at least two equivalents of methanesulfonyl chloride.

Base: A tertiary amine base, such as triethylamine (B128534) or pyridine, is used to deprotonate the phenolic hydroxyl groups and neutralize the HCl byproduct generated during the reaction.

Solvent: Aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) are commonly used.

Temperature: The reaction is typically initiated at a reduced temperature (e.g., 0°C) to control the exothermic reaction upon addition of the highly reactive methanesulfonyl chloride, and then allowed to warm to room temperature to ensure the reaction proceeds to completion.

High yields are expected for this transformation when using a slight excess of both the base and methanesulfonyl chloride to ensure complete conversion of the diol. Purification of the resulting dimesylate product is typically achieved through standard techniques such as extraction, washing, and recrystallization or column chromatography.

Table 3: Typical Reaction Conditions for Methanesulfonylation of BINOL

| Step | Parameter | Description |

|---|---|---|

| 1. Setup | Reactants | 1,1'-Bi-2-naphthol (BINOL), Methanesulfonyl Chloride (MsCl), Triethylamine (Et₃N) |

| Solvent | Dichloromethane (CH₂Cl₂) | |

| 2. Reaction | Temperature | Initial addition at 0°C, then warm to room temperature. |

| Stoichiometry | BINOL (1 eq.), MsCl (>2 eq.), Et₃N (>2 eq.) | |

| Duration | Stirred for several hours until completion (monitored by TLC). | |

| 3. Workup | Quenching | Addition of water or dilute aqueous acid. |

Enantiomeric Resolution Techniques Applied to Bi-2-naphthol Precursors for this compound

When an asymmetric synthesis of BINOL is not employed, obtaining enantiomerically pure this compound requires the resolution of racemic BINOL. Several effective techniques have been established for this separation.

Classical Resolution via Diastereomeric Salt Formation: This is one of the most common and practical methods. It involves the use of a chiral resolving agent that selectively forms a diastereomeric complex with one of the BINOL enantiomers. The Cinchona alkaloid derivative, N-benzylcinchonidinium chloride, is a highly effective agent for this purpose. orgsyn.orgwikipedia.org It selectively forms an insoluble crystalline co-crystal with (R)-BINOL in solvents like acetonitrile, while the complex with (S)-BINOL remains soluble. chemeurope.com This difference in solubility allows for easy separation by filtration. The resolved enantiomer can then be liberated from the complex, providing access to (R)-BINOL with very high enantiomeric excess (>99% ee). orgsyn.org

Enzymatic Resolution: This kinetic resolution technique utilizes the high stereoselectivity of enzymes. chemeurope.com The process involves two main steps:

Racemic BINOL is first converted to a diester, for example, by reacting it with pentanoyl chloride to form racemic 1,1'-bi-2-naphthyl dipentanoate. wikipedia.orgorgsyn.org

The enzyme cholesterol esterase is then introduced. It selectively hydrolyzes the (S)-diester back to (S)-BINOL, while leaving the (R)-diester untouched. chemeurope.comwikipedia.org The resulting mixture of (S)-BINOL (a diol) and the (R)-dipentanoate (a diester) have different chemical properties and can be readily separated. The (R)-BINOL can then be recovered from the unreacted ester through a simple chemical hydrolysis, for instance, using sodium methoxide. chemeurope.com

Other Methods: Partial resolution of racemic BINOL can also be achieved using readily available chiral compounds like (S)-proline, which forms a complex allowing for enrichment of one enantiomer. dypvp.edu.in For smaller scale separations, high-performance liquid chromatography (HPLC) employing a chiral stationary phase is also a viable, albeit more costly, option. wikipedia.org

Table 4: Comparison of Enantiomeric Resolution Techniques for BINOL

| Technique | Resolving Agent / Catalyst | Principle | Advantage | Reference |

|---|---|---|---|---|

| Diastereomeric Complexation | N-benzylcinchonidinium chloride | Selective crystallization of one diastereomeric complex. | Scalable, high enantiomeric purity. | chemeurope.comorgsyn.orgwikipedia.org |

| Enzymatic Resolution | Cholesterol Esterase | Enantioselective hydrolysis of a BINOL diester. | High selectivity, access to both enantiomers. | chemeurope.comwikipedia.orgorgsyn.org |

| Complexation | (S)-Proline | Forms a complex for partial resolution. | Uses an inexpensive amino acid. | dypvp.edu.in |

Nucleophilic Substitution Reactions Involving the Methanesulfonate (B1217627) Groups

The primary reactivity of this compound is characterized by the susceptibility of the methanesulfonate groups to displacement by a wide range of nucleophiles. This reactivity is analogous to that of other BINOL-derived sulfonates, such as the commonly used triflates. The transformation of the hydroxyl groups of BINOL into mesylates converts them into excellent leaving groups, paving the way for substitution reactions at the 2 and 2' positions. fiveable.mewikipedia.org

These reactions are pivotal for introducing new functionalities, particularly phosphorus, nitrogen, and carbon-based groups, onto the binaphthyl core. The substitution typically proceeds with retention of the inherent axial chirality of the BINOL backbone, as the reaction occurs at the C-O bond and does not affect the stereogenic C-C axis. A variety of nucleophiles have been successfully employed in these transformations, often requiring transition metal catalysis for C-P and C-C bond formation.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile Source | Reagent(s) | Product Type | Application |

| Phosphide (B1233454) | Ph₂P(O)H, HSiCl₃/Et₃N | Diphosphine (e.g., BINAP) | Chiral Ligand |

| Phosphine-borane | H₃B-PPh₂, Pd-catalyst | Diphosphine-borane | Ligand Precursor |

| Amine | R₂NH | Diamine | Chiral Ligand/Auxiliary |

| Grignard Reagent | ArMgBr, Ni/Pd-catalyst | Diaryl | Modified BINOL Scaffold |

The synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), a Nobel Prize-winning ligand, from resolved BINOL often proceeds through its bis-sulfonate ester. orgsyn.org While the bis-triflate is commonly cited, the dimethanesulfonate serves as a perfectly viable, albeit slightly less reactive, alternative. The reaction involves the displacement of the sulfonate groups by a phosphide nucleophile. Similarly, palladium-catalyzed cross-coupling reactions with phosphine-borane complexes have been shown to effectively yield diphosphine products from BINOL bis-triflates, a strategy directly applicable to the dimethanesulfonate derivative. orgsyn.org

Synthesis of Chiral Derivatives from this compound

The principal application of enantiopure (R)- or (S)-1,1'-Bi-2-naphthyl dimethanesulfonate is as a precursor for the synthesis of other C₂-symmetric chiral molecules. umich.edu The axial chirality of the starting material is transferred to the product, making this a reliable method for creating a diverse library of chiral ligands and auxiliaries for asymmetric catalysis. wikipedia.orgnih.gov

The most prominent example is the synthesis of enantiomerically pure BINAP. Starting from resolved (R)- or (S)-BINOL, the corresponding dimethanesulfonate is prepared and subsequently reacted to introduce the diphenylphosphino groups. orgsyn.org This approach is more concise and avoids the harsh conditions associated with older methods that started with racemic BINOL. orgsyn.org

Beyond BINAP, this methodology has been extended to create a variety of other useful chiral derivatives. umich.eduresearchgate.net Modifications at the 2 and 2' positions can significantly influence the steric and electronic properties of the resulting ligands, tuning their performance in catalytic applications. rsc.org

Table 2: Synthesis of Chiral Derivatives

| Starting Material | Reagent(s) | Chiral Product | Class of Derivative |

| (R)-BINOL Dimethanesulfonate | Diphenylphosphine oxide, then reduction | (R)-BINAP | Chiral Diphosphine Ligand |

| (S)-BINOL Dimethanesulfonate | Diethylaminomethyl lithium | (S)-BINOLAM | Chiral Amino Alcohol Ligand |

| (R)-BINOL Dimethanesulfonate | Arylboronic acid, Pd-catalyst | 2,2'-Diaryl-1,1'-binaphthyl | Chiral Biaryl |

| (S)-BINOL Dimethanesulfonate | KCN, Pd-catalyst | 2,2'-Dicyano-1,1'-binaphthyl | Chiral Dinitrile |

For instance, the introduction of amino groups can lead to chiral diamine ligands, while carbon-carbon bond-forming reactions like the Suzuki coupling can attach aryl groups, creating novel chiral environments. researchgate.net These derivatives have found applications in a wide range of asymmetric transformations, including hydrogenations, Michael additions, and Diels-Alder reactions. sigmaaldrich.com

Regioselective Functionalization of the Naphthyl Moieties of this compound

In addition to substitutions at the 2,2'-positions, the aromatic naphthyl rings of the BINOL framework can be selectively functionalized. nih.govacs.org These modifications are crucial for fine-tuning the ligand properties. Strategies such as electrophilic aromatic substitution and directed ortho-metalation allow for the introduction of functional groups at specific positions (e.g., 3,3', 6,6'). acs.org

The methanesulfonate groups at the 2,2'-positions are electron-withdrawing, which deactivates the naphthyl rings towards electrophilic attack compared to BINOL or its ether derivatives. This deactivation can also alter the regioselectivity of the substitution. For example, while bromination of BINOL ethers typically occurs at the 3,3' or 6,6' positions, the electronic effect of the mesylate may favor substitution at other positions like 5,5'. nih.govacs.org

Directed ortho-lithiation is a powerful technique for functionalizing the 3,3'-positions. umich.edu This method involves treating a protected BINOL derivative with an organolithium reagent. While often performed on BINOL ethers (e.g., methoxymethyl ethers), the principle can be applied to the dimethanesulfonate, where the oxygen of the sulfonate ester can direct the lithiation to the adjacent 3-position. Subsequent reaction with an electrophile introduces the desired substituent. reddit.com

Table 3: Regioselective Functionalization Reactions

| Reaction Type | Position(s) Functionalized | Reagent(s) | Resulting Functional Group |

| Electrophilic Bromination | 6,6' | Br₂ | Bromo (-Br) |

| Electrophilic Nitration | 6,6' | HNO₃/H₂SO₄ | Nitro (-NO₂) |

| Directed Ortho-lithiation | 3,3' | n-BuLi, then E⁺ (e.g., I₂) | Iodo (-I) |

| Friedel-Crafts Acylation | 6,6' | RCOCl, AlCl₃ | Acyl (-COR) |

These regioselective modifications allow for the synthesis of highly tailored BINOL derivatives with precisely controlled steric and electronic profiles for advanced applications in catalysis and materials science. chemrxiv.org

Mechanistic Aspects of Derivatization Reactions of this compound

Understanding the mechanisms of the derivatization reactions is crucial for controlling the outcome and stereochemistry. The transformations of this compound primarily involve two types of mechanisms: nucleophilic substitution at the sulfonate-bearing carbon and electrophilic substitution on the aromatic rings. nih.govwikipedia.org

The nucleophilic displacement of the methanesulfonate groups generally proceeds with retention of axial chirality . This is because the reaction center is the sp²-hybridized carbon of the C-O-S linkage, and the mechanism does not involve rotation around the C1-C1' bond that defines the atropisomerism. For reactions involving the formation of C-P or C-C bonds, a transition-metal-catalyzed cross-coupling mechanism is common. orgsyn.org This typically involves a catalytic cycle of oxidative addition of the C-O bond to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with the nucleophile-bearing species, and finally reductive elimination to form the product and regenerate the catalyst.

In contrast, the functionalization of the naphthyl rings follows the established mechanisms of electrophilic aromatic substitution . nih.gov The regioselectivity is governed by the directing effects of the substituents already present on the ring. The methanesulfonate group is an ortho-, para-director due to the lone pairs on the oxygen atom, but it is also strongly deactivating due to the electron-withdrawing nature of the sulfonyl group. The outcome of the substitution is a balance between the directing effects of the mesylate and the steric hindrance within the binaphthyl system. acs.org

For directed ortho-lithiation , the mechanism involves the coordination of the organolithium reagent to the Lewis basic oxygen of the methanesulfonate group, which lowers the activation energy for deprotonation of the adjacent C-H bond at the 3-position. umich.edu This results in a highly regioselective metalation, creating a nucleophilic carbon center that can then react with various electrophiles. reddit.com In all these transformations, the stability of the binaphthyl axial chirality under the reaction conditions is a critical factor, and most developed procedures ensure that racemization does not occur. researchgate.net

Applications of 1,1 Bi 2 Naphthyl Dimethanesulfonate As a Chiral Scaffold in Catalysis and Organic Synthesis

Development of Chiral Ligands from 1,1'-Bi-2-naphthyl Dimethanesulfonate for Asymmetric Catalysis

The conversion of BINOL to its dimethanesulfonate derivative is a critical step that unlocks the potential of the binaphthyl scaffold. The resulting mesylate groups are excellent leaving groups, facilitating the introduction of various functionalities, particularly phosphorus and nitrogen-based groups, to create highly effective chiral ligands. orgsyn.orgnih.gov This strategy allows for the modular construction of ligands where the steric and electronic properties can be fine-tuned for specific catalytic applications.

One of the most important classes of ligands derived from the binaphthyl scaffold is chiral phosphines, exemplified by 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). The synthesis of BINAP and its analogues often proceeds through a binaphthyl derivative with good leaving groups at the 2 and 2' positions, such as a triflate or the chemically similar methanesulfonate (B1217627). orgsyn.org

Starting from enantiomerically pure (R)- or (S)-BINOL, reaction with methanesulfonyl chloride yields the corresponding (R)- or (S)-1,1'-Bi-2-naphthyl dimethanesulfonate. This intermediate can then undergo a nucleophilic substitution reaction with a phosphide (B1233454) reagent, such as diphenylphosphine (B32561), to form the crucial carbon-phosphorus bonds, yielding the target phosphine (B1218219) ligand. This synthetic route provides a more concise and often milder alternative to earlier methods that required harsh conditions. orgsyn.org The resulting phosphine ligands, particularly BINAP, form stable complexes with transition metals like ruthenium, rhodium, and palladium, which are highly effective catalysts in a multitude of asymmetric reactions. nih.govresearchgate.net

Beyond phosphines, the activated binaphthyl scaffold of the dimethanesulfonate allows for the synthesis of other important ligand classes.

Phosphoramidite (B1245037) Ligands: Chiral phosphoramidite ligands, particularly those based on the BINOL backbone, have emerged as exceptionally effective monodentate ligands in asymmetric catalysis. wikipedia.orgnih.gov Their synthesis typically involves the reaction of BINOL with phosphorus trichloride (B1173362) to form a dichlorophosphite (B8498940) intermediate, which is then reacted with a primary or secondary amine. orgsyn.orgnih.gov While not a direct reaction of the dimethanesulfonate, the underlying principle of activating the BINOL hydroxyl groups is central. These modular ligands have challenged the traditional reliance on bidentate phosphines, demonstrating that high flexibility in a ligand can still lead to excellent stereocontrol in reactions like hydrogenation and conjugate additions. wikipedia.org

Diamine Ligands: Chiral diamines based on the 1,1'-binaphthyl scaffold, such as 1,1'-binaphthyl-2,2'-diamine (BINAM), are another valuable class of ligands and catalyst precursors. These can be synthesized from BINOL derivatives. The dimethanesulfonate can serve as a precursor to introduce nitrogen-containing groups. For instance, N-heterocyclic carbene (NHC) ligands have been developed from enantiomerically pure BINAM, showcasing high catalytic activity and enantioselectivity in various metal-catalyzed asymmetric reactions. nih.gov

Enantioselective Transformations Catalyzed by this compound-Derived Systems

Catalytic systems derived from the 1,1'-bi-2-naphthyl scaffold are renowned for their ability to induce high levels of enantioselectivity in a wide array of chemical transformations. nih.govmdpi.comnih.gov The ligands synthesized from this compound and related intermediates are instrumental in academic and industrial settings for producing enantiomerically pure compounds. elsevierpure.comresearchgate.net

Asymmetric hydrogenation is a powerful method for creating chiral centers, and catalysts based on BINOL-derived ligands are among the most successful. Ruthenium and rhodium complexes of phosphine ligands like BINAP are classic examples, used for the hydrogenation of functionalized olefins with excellent enantioselectivity. researchgate.netnih.gov

More recently, monodentate phosphoramidite ligands derived from the BINOL scaffold have proven to be highly effective for the rhodium-catalyzed asymmetric hydrogenation of various functionalized olefins and acetamides, often achieving enantioselectivities that rival or exceed those of traditional bidentate ligands. wikipedia.orgresearchgate.net These catalysts are noted for their high activity and broad substrate scope. researchgate.net

| Ligand Type | Metal | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Bisphosphorus (o-BINAPO) | Rh(I) | Functionalized Olefins | Up to 99% | nih.gov |

| Phosphoramidite (MonoPhos) | Rh(I) | Dehydroamino Esters | >99% | researchgate.net |

| BINAP | Ru(II) | 2-Acylaminoacrylic Acids | Up to 95% | researchgate.net |

| Phosphoramidite | Rh(I) | N-acetyl-α-arylenamides | >90% | wikipedia.org |

| DPEN-tethered ligand | Ru(II) | 1-Naphthyl Ketones | >99.9% | nih.gov |

The formation of carbon-carbon bonds in an enantioselective manner is a fundamental goal of organic synthesis. nih.gov Ligands derived from the 1,1'-bi-2-naphthyl scaffold are instrumental in a variety of these transformations.

Heck and Suzuki Reactions: Palladium nanoparticles stabilized by chiral phosphoramidite ligands derived from perfluorinated BINOL have been used in asymmetric Suzuki C-C coupling reactions, demonstrating high enantioselectivity and catalyst recyclability. nih.gov

Diels-Alder and Aldol (B89426) Reactions: Catalysts generated from BINOL derivatives are effective in classic C-C bond-forming reactions. For instance, zirconium-based catalysts with VANOL or VAPOL, which are vaulted BINOL analogues, show significantly higher induction than BINOL-derived catalysts in asymmetric imine aldol reactions. Similarly, aluminum-VAPOL complexes provide excellent stereoselectivity in asymmetric Diels-Alder reactions. Chiral biphenols, which share structural motifs with BINOL, have been shown to catalyze asymmetric Petasis reactions, a multicomponent condensation that forms chiral α-amino acids. nih.gov

| Reaction Type | Ligand/Catalyst Type | Key Result | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Phosphoramidite-Pd Nanoparticles | Coupling of 1-bromo-2-methoxynaphthalene (B48351) and phenylboronic acid | Up to 99% ee | nih.gov |

| Diels-Alder | VAPOL-Et₂AlCl | Cycloaddition of acrolein and cyclopentadiene | 98% ee | |

| Imine Aldol Reaction | Zr-VANOL | Addition of silyl (B83357) ketene (B1206846) acetals to aryl imines | Up to 98% ee | |

| Petasis Reaction | 3,3'-Ph₂-BINOL | Reaction of diethyl styrylboronate, dibenzylamine, and ethyl glyoxylate | 95.5:4.5 er | nih.gov |

Beyond hydrogenation, catalysts derived from the binaphthyl scaffold are also proficient in other types of redox reactions. This includes the asymmetric reduction of prochiral carbonyl compounds and imines to their corresponding chiral alcohols and amides, respectively. researchgate.net Furthermore, these systems can catalyze the asymmetric oxidation of sulfides to chiral sulfoxides. researchgate.net

Another significant application is in oxidative kinetic resolution. Chiral bidentate NHC-metal complexes, synthesized from the 1,1'-binaphthyl backbone, have been successfully applied to the oxidative kinetic resolution of secondary alcohols, providing a method to separate enantiomers by selectively oxidizing one over the other. nih.gov

This compound as a Chiral Auxiliary for Asymmetric Induction

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is cleaved from the product. While the broader family of BINOL derivatives is a cornerstone for the development of chiral auxiliaries and catalysts, this compound itself is not typically employed directly as a chiral auxiliary in the classical sense.

Instead, its primary role is that of a highly valuable reactive intermediate for the synthesis of other chiral molecules, including ligands and auxiliaries. The two methanesulfonate (mesylate) groups are excellent leaving groups, facilitating nucleophilic substitution reactions at the 2 and 2' positions. This allows for the facile introduction of a wide variety of functionalities.

For instance, the synthesis of the renowned chiral phosphine ligand, BINAP, can proceed from resolved BINOL through its conversion to a dielectrophile, such as the ditriflate or, analogously, the dimethanesulfonate. orgsyn.org These activated derivatives then undergo reaction with phosphine nucleophiles. This conversion underscores the role of the dimethanesulfonate as a critical precursor to powerful chiral ligands used in asymmetric catalysis, rather than as a detachable auxiliary that guides a single reaction.

The table below illustrates the typical role of this compound as a key intermediate for creating other functional chiral molecules rather than as a traditional chiral auxiliary.

| Precursor | Reagent | Product Type | Application of Product |

| (R)-1,1'-Bi-2-naphthyl dimethanesulfonate | Diphenylphosphine | (R)-BINAP (phosphine ligand) | Asymmetric Hydrogenation, Cross-Coupling Reactions |

| (S)-1,1'-Bi-2-naphthyl dimethanesulfonate | Various Diamines | Chiral Crown Ethers / Macrocycles | Chiral Recognition, Enantioselective Separation |

| (R/S)-1,1'-Bi-2-naphthyl dimethanesulfonate | Dithiols | Chiral Macrocyclic Thioethers | Host-Guest Chemistry, Sensing |

Its Role as a Chiral Building Block in the Synthesis of Complex Molecules

As a chiral building block, this compound serves as a foundational C2-symmetric core that is incorporated as a permanent structural feature into a larger, more complex molecule. Its rigid, well-defined chiral environment is exploited to construct sophisticated architectures such as macrocycles, molecular cages, and polymers with unique chiroptical and recognition properties. The dimethanesulfonate derivative is particularly useful here due to the reactivity of the mesylate groups, which allows for efficient cyclization and coupling reactions.

Recent research has focused on using enantiopure BINOL derivatives, prepared from the dimethanesulfonate, to construct chiral macrocycles for applications in enantioselective separation and sensing. For example, a chiral polyimine macrocycle was synthesized by reacting an enantiopure BINOL-derived dialdehyde (B1249045) with a chiral diamine. nih.gov The precursor dialdehyde can be prepared from this compound, highlighting its role as a key starting material for these complex structures. These macrocycles, when immobilized on a solid support, serve as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). nih.gov

The table below details research findings on the synthesis of complex molecules using the binaphthyl scaffold derived from its dimethanesulfonate precursor.

Interactive Data Table: Synthesis of Chiral Macrocycles from Binaphthyl Precursors

| Building Block Precursor | Coupling Partner | Resulting Complex Molecule | Key Features and Findings |

| (S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde | (1R,2R)-1,2-Diaminocyclohexane | [2+2] Chiral Polyimine Macrocycle | Facile one-step synthesis; rigid structure with a defined cavity; successfully used to create a chiral stationary phase for HPLC. nih.gov |

| 1,1'-Binaphthyl-2,2'-diol units linked by flexible chains | Intramolecular Oxidative Coupling | Binaphthyl-containing Macrocycles | Novel synthesis strategy using intermolecular oxidative coupling to form macrocyclic structures with the binaphthyl unit providing chirality. researchgate.net |

| (S)-BINOL | Metal ions (Cd²⁺, Ag⁺) and Ammonia | Supramolecular Hydrogen-Bonded Strands | BINOL and its deprotonated form (BINOLAT) self-assemble into complex, hydrogen-bonded polymeric strands, demonstrating its use as a building block for supramolecular architectures. hhu.de |

These examples demonstrate that this compound is a pivotal starting material for creating larger, stereochemically defined molecules. The inherent chirality and structural rigidity of the binaphthyl unit are retained in the final product, imparting specific functions related to molecular recognition and catalysis.

Advanced Analytical and Mechanistic Investigations of 1,1 Bi 2 Naphthyl Dimethanesulfonate and Its Catalytic Systems

Chiroptical Spectroscopy (CD, ORD) for Conformation and Enantiomeric Purity Analysis of 1,1'-Bi-2-naphthyl Dimethanesulfonate Derivatives

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful non-destructive set of techniques used to study the three-dimensional structure of chiral molecules like this compound and its derivatives. creative-biostructure.com These methods rely on the differential interaction of chiral molecules with polarized light. creative-biostructure.com

Circular Dichroism (CD) Spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. creative-biostructure.com For BINOL derivatives, the CD spectrum is highly sensitive to the dihedral angle between the two naphthyl rings, which defines the molecule's conformation. utexas.edu The spectra often exhibit characteristic exciton-coupled signals, where the interaction between the two naphthalene (B1677914) chromophores results in split CD bands of opposite signs. utexas.eduwordpress.com The sign and intensity of these signals can be directly related to the absolute configuration (R or S) of the molecule. For instance, the CD spectra for (R)-BINOL and (S)-BINOL are mirror images, providing a clear method for enantiomeric assignment. researchgate.net

Studies have shown that upon assembly with other molecules, such as amines, the CD signal of BINOL derivatives can be significantly modulated. utexas.edu This principle is used to develop chiroptical sensors. For example, the interaction of enantiopure BINOL with chiral amines can induce changes in the CD spectrum, allowing for the rapid determination of the amine's enantiomeric excess. utexas.edu However, in some cases, CD signals can be annihilated in the aggregated state, which can limit applications in condensed phases. rsc.org

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. creative-biostructure.com While CD spectroscopy is focused on absorption bands, ORD curves show the rotational changes across a broader wavelength range, including regions where the molecule does not absorb light. creative-biostructure.com The relationship between CD and ORD is described by the Kronig-Kramers transforms. An absorption band in a CD spectrum corresponds to a peak-and-trough feature (known as the Cotton effect) in the ORD spectrum. For BINOL derivatives, ORD can provide complementary information about the molecule's conformation and can be particularly useful for compounds that lack strong UV absorbance for CD analysis. creative-biostructure.comnih.gov

The following table summarizes typical chiroptical data for BINOL derivatives.

| Technique | Parameter | Typical Observation for BINOL Derivatives | Significance |

| CD | Molar Ellipticity [θ] | Exciton-coupled bands with opposite signs (e.g., positive/negative couplet). The sign pattern is opposite for the (R) and (S) enantiomers. utexas.eduresearchgate.net | Determination of absolute configuration and enantiomeric purity. |

| CD | Wavelength (λ) | Signals typically observed in the UV region (e.g., ~230-270 nm) corresponding to π-π* transitions of the naphthyl rings. utexas.eduwordpress.com | Conformational analysis based on the dihedral angle between chromophores. |

| ORD | Specific Rotation [α] | Shows a plain positive or negative curve far from absorption bands, and a Cotton effect (a peak and trough) near an absorption band. | Confirmation of chirality and enantiomeric purity. |

This table presents generalized data for BINOL derivatives based on available literature.

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, and advanced NMR techniques are particularly powerful for investigating the stereochemistry of chiral molecules like this compound derivatives. nih.gov

For stereochemical analysis, NMR is used to determine enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral derivatizing agents. nih.govfrontiersin.org When a racemic or scalemic mixture of a BINOL derivative is mixed with an enantiomerically pure CSA, diastereomeric complexes are formed in the NMR tube. nih.govresearchgate.net These complexes are non-equivalent and will exhibit different chemical shifts (anisochrony) for corresponding nuclei in the ¹H, ¹³C, or ¹⁹F NMR spectra, allowing for the direct quantification of each enantiomer. nih.govbohrium.com

BINOL and its derivatives are themselves effective CSAs for determining the enantiopurity of other classes of compounds, such as amines and carboxylic acids. nih.govnih.gov The choice of solvent is crucial, as non-polar solvents like chloroform-d (B32938) or benzene-d often lead to better separation of signals due to stronger complex formation through hydrogen bonding. nih.govresearchgate.net

The following table shows representative data from an NMR study using a BINOL derivative as a chiral solvating agent to differentiate enantiomers of an analyte.

| Analyte Enantiomer | Chiral Solvating Agent (CSA) | Observed Proton | Chemical Shift (δ) in ppm | Chemical Shift Difference (Δδ) in ppm |

|---|---|---|---|---|

| (R)-Analyte | (S)-BINOL Derivative | Methine (CH) | 5.10 | 0.09 |

| (S)-Analyte | 5.01 |

Data is illustrative, based on findings reported for BINOL derivatives as CSAs. semanticscholar.org

Dynamic NMR (DNMR) spectroscopy is used to study the rotational dynamics around the C1-C1' bond in binaphthyl systems. The interconversion between enantiomers (racemization) is hindered by steric repulsion, but it can occur at elevated temperatures. By monitoring the NMR spectrum at different temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases, allowing for the calculation of the activation energy (energy barrier) for this process.

Advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about through-space interactions between protons. wordpress.com These experiments are crucial for confirming the relative stereochemistry and conformation of complex BINOL-derived structures and their host-guest complexes by identifying protons that are in close spatial proximity. wordpress.com

X-ray Crystallography for Absolute Configuration and Supramolecular Interactions of this compound Derivatives

X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information, making it the definitive method for determining the absolute configuration of chiral molecules like this compound derivatives. rsc.org By analyzing the diffraction pattern of a single crystal, the precise arrangement of every atom in the molecule can be mapped, confirming its stereochemistry and providing exact measurements of bond lengths, bond angles, and the crucial dihedral angle between the naphthyl planes. researchgate.net

For BINOL derivatives, the dihedral angle is a key structural parameter that defines the molecular conformation and influences its chiral recognition capabilities. researchgate.net Crystal structures reveal that this angle is typically close to 90 degrees, but it can vary depending on the substituents on the binaphthyl core and the forces within the crystal lattice. researchgate.net

Beyond the individual molecule, X-ray crystallography offers profound insights into supramolecular interactions, which govern how molecules pack in the solid state. rsc.orgrsc.org These interactions include:

Hydrogen Bonding: In BINOL derivatives with hydroxyl or other hydrogen-bonding groups, these interactions are primary drivers of the crystal packing, often forming tapes, sheets, or more complex three-dimensional networks. rsc.orgrsc.org

π-π Stacking: The aromatic naphthyl rings frequently engage in π-π stacking interactions, where the planes of adjacent molecules align. These interactions are crucial for the stability of the crystal structure. rsc.orgrsc.org

Halogen Bonding: For halogenated derivatives (e.g., bromo-substituted BINOLs), interactions involving the halogen atoms can play a significant role in directing the crystal packing. rsc.org

The analysis of these interactions is essential for crystal engineering, where the goal is to design materials with specific properties by controlling their solid-state architecture. rsc.org The study of racemic versus enantiopure crystals of BINOL derivatives has shown that they can pack in fundamentally different ways, forming either racemic compounds (where both enantiomers are present in an ordered fashion within the same unit cell) or conglomerates (a physical mixture of separate crystals of each enantiomer). researchgate.net

| Compound | Crystal System | Space Group | Key Supramolecular Interactions |

|---|---|---|---|

| Racemic 6,6′-dibromo-BINOL | Monoclinic | P2₁/n | O-H···O hydrogen bonds, O-H···π interactions, C-Br···H-C contacts. rsc.org |

| Enantiopure BINOL-Derivative | Trigonal | P3₁21 | π-π stacking, Van der Waals forces. researchgate.net |

| 1,1′-bi(2-naphthol-4,5-dicarboximide) | - | - | Forms a double helical supramolecular polymer via π–π stacking. rsc.org |

This table compiles data from crystallographic studies on various BINOL derivatives to illustrate typical findings. rsc.orgrsc.orgresearchgate.net

Kinetic and Spectroscopic Studies of Reaction Mechanisms Involving this compound-Derived Catalysts

Derivatives of this compound, particularly the corresponding BINOL-derived phosphoric acids and metal complexes, are highly effective catalysts in a wide range of asymmetric transformations. nih.govacs.org Understanding the reaction mechanisms of these catalysts is critical for optimizing their performance and expanding their applicability. This is achieved through a combination of kinetic experiments and spectroscopic monitoring.

Kinetic Studies involve measuring reaction rates under various conditions (e.g., changing substrate, catalyst, or reagent concentrations) to deduce the rate law. The rate law provides information about which species are involved in the rate-determining step of the reaction. Non-linear effect (NLE) studies, where the enantiomeric excess of the product is measured as a function of the enantiomeric excess of the catalyst, can reveal information about the aggregation state of the catalyst and whether monomeric or dimeric catalytic species are active.

Spectroscopic Studies are used to identify and characterize reaction intermediates. In-situ monitoring using techniques like NMR, IR, and UV-Vis spectroscopy can provide snapshots of the reaction as it progresses. For example, NMR and Electronic Circular Dichroism (ECD) experiments have been used to elucidate the behavior of catalytic intermediates in solution. researchgate.net

A key area of investigation is the mode of substrate activation. For BINOL-derived phosphoric acid catalysts, it was initially thought that they acted as simple Brønsted acids, activating the substrate through a single hydrogen bond. acs.org However, mechanistic studies have revealed a more complex picture of bifunctional catalysis, where the catalyst can activate both the electrophile and the nucleophile simultaneously. acs.org For metal-based BINOL catalysts, mechanistic studies have uncovered novel pathways. For example, in the BINOL-aluminum-catalyzed hydroboration of ketones, theoretical calculations and spectroscopic evidence pointed to a mechanism involving a stereogenic-at-metal octahedral aluminum complex, rather than a more conventional pathway. researchgate.net This "chiral-at-metal" mechanism, where the chirality is centered on the metal atom induced by the BINOL ligand, represents a different paradigm in stereoinduction. researchgate.net

Mechanistic investigations combining experimental data with computational modeling (e.g., Density Functional Theory, DFT) are particularly powerful. Calculations can map out entire potential energy surfaces, identify transition state structures, and rationalize the origins of enantioselectivity, which are often rooted in subtle steric and electronic interactions within the transition state assembly. researchgate.netresearchgate.netcam.ac.uk

Theoretical and Computational Chemistry Studies on 1,1 Bi 2 Naphthyl Dimethanesulfonate

Conformational Analysis and Energy Landscapes of 1,1'-Bi-2-naphthyl Dimethanesulfonate

The conformational landscape of this compound is primarily dictated by the rotation around the pivotal C1-C1' bond connecting the two naphthalene (B1677914) rings. Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface as a function of the dihedral angle (θ) between the naphthalene moieties.

The study of the parent compound, 1,1'-binaphthyl, reveals that the racemization process, or the interconversion between its enantiomers, can proceed through two main pathways: a lower-energy anti pathway with a centrosymmetric transition state and a higher-energy syn pathway. acs.org For derivatives like 1,1'-bi-2-naphthol (B31242) (BINOL), the presence of substituents at the 2,2' positions significantly increases the rotational barrier, leading to high optical stability. nih.gov Quantum calculations show that the racemization of BINOL and its derivatives preferably occurs via an anti-Cᵢ transition state. nih.gov The energy barrier for this process is largely influenced by the steric bulk of the substituents at the 2,2' positions rather than their electronic properties or the solvent environment. acs.orgnih.gov

For this compound, the bulky methanesulfonate (B1217627) (mesylate) groups are expected to impose a substantial steric hindrance, resulting in a high rotational barrier and stable enantiomers at room temperature. The energy landscape would feature two distinct energy minima corresponding to the (R) and (S) enantiomers, separated by a high-energy transition state. The dihedral angle (θ) in the ground state conformation is typically around 90 degrees, but can vary. The flexibility of the binaphthyl scaffold allows it to adopt either a cisoid (θ < 90°) or transoid (θ > 90°) conformation. rsc.org

| Computational Parameter | Typical Value/Method | Significance |

| Methodology | Density Functional Theory (DFT) | Accurately models electronic structure and energies. semanticscholar.org |

| Functional | B3LYP, M06-2X | Common functionals for organic molecules. semanticscholar.orgnih.gov |

| Basis Set | 6-31G*, 6-311++G(d,p) | Describes the spatial distribution of electrons. semanticscholar.orgnih.gov |

| Racemization Barrier | > 25 kcal/mol (estimated) | High barrier indicates high optical stability. acs.org |

| Preferred Pathway | anti pathway (Cᵢ symmetry) | Lowest energy route for interconversion of enantiomers. nih.gov |

Electronic Structure and Reactivity Predictions for this compound Derivatives

DFT calculations are also instrumental in understanding the electronic structure of this compound and its derivatives. These calculations can determine key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

The electronic properties of the binaphthyl core can be tuned by introducing various substituents. The methanesulfonate group is a strong electron-withdrawing group, which influences the electron density distribution across the naphthalene rings. This, in turn, affects the molecule's reactivity. For instance, the oxygen atoms of the sulfonate groups act as nucleophilic sites, while the sulfur atoms are electrophilic. Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, can visually represent these charge distributions, highlighting regions susceptible to electrophilic or nucleophilic attack. ekb.eg

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative predictions of reactivity. ekb.eg

| Reactivity Descriptor | Formula | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Tendency to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons. |

These descriptors are valuable for predicting how derivatives of this compound might behave in chemical reactions, for example, when used as ligands in catalysis.

Computational Modeling of Catalytic Cycles Involving this compound-Based Ligands

The 1,1'-binaphthyl framework is a cornerstone of many "privileged ligands" in asymmetric catalysis. researchgate.net While this compound itself is not typically a final ligand, it is a key precursor to catalytically active species, such as phosphine (B1218219) or phosphite (B83602) ligands (e.g., BINAP). Computational modeling is crucial for understanding the mechanisms of catalytic cycles involving these ligands. beilstein-journals.org

DFT is used to model the entire catalytic cycle, for instance, in palladium-catalyzed cross-coupling reactions. nih.govyoutube.com This involves optimizing the geometries of reactants, intermediates, transition states, and products. By calculating the energies of these species, a complete energy profile for the reaction can be constructed. This allows researchers to identify the rate-determining step, understand the origin of enantioselectivity, and rationally design more efficient catalysts. acs.org

For example, in a typical palladium-catalyzed reaction, key steps like oxidative addition, transmetalation, and reductive elimination are modeled. youtube.com The calculations can reveal subtle steric and electronic interactions between the chiral ligand, the metal center, and the substrates that dictate the stereochemical outcome of the reaction. acs.org The coordination of the ligand to the metal center can induce structural rigidity and create a specific chiral environment necessary for high enantioselectivity. rsc.org

| Computational Task | Objective | Example Application |

| Transition State Search | Identify the highest energy point along the reaction coordinate. | Determine the rate-determining step of a catalytic cycle. acs.org |

| Intermediate Optimization | Find the stable structures between reaction steps. | Analyze the resting state of the catalyst. beilstein-journals.org |

| Energy Profile Mapping | Calculate the relative energies of all species in the cycle. | Understand the overall thermodynamics and kinetics. nih.gov |

| Non-covalent Interaction (NCI) Analysis | Visualize and quantify weak interactions (e.g., steric clashes). | Explain the origin of enantioselectivity. acs.org |

Prediction of Spectroscopic Signatures (e.g., CD spectra) for this compound Enantiomers

Circular Dichroism (CD) spectroscopy is a powerful experimental technique for distinguishing between enantiomers. The prediction of CD spectra using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT), has become a reliable tool for assigning the absolute configuration of chiral molecules. nih.govnih.gov

For binaphthyl derivatives, the CD spectrum is often characterized by an exciton-coupled signal, which is highly sensitive to the dihedral angle between the naphthalene rings. rsc.org By comparing the computationally simulated CD spectrum with the experimental one, the absolute configuration—(R) or (S)—of the enantiomer can be unambiguously determined. nih.gov This synergy between experimental and theoretical spectroscopy is crucial for the characterization of new chiral compounds derived from this compound. rsc.orgnih.gov

| Parameter | Method/Technique | Purpose |

| Conformational Search | Molecular Mechanics / DFT | Identify low-energy conformers contributing to the spectrum. nih.gov |

| Excitation Calculation | Time-Dependent DFT (TD-DFT) | Predict electronic transition energies and intensities. nih.gov |

| Rotatory Strength Calculation | TD-DFT | Determine the sign (+/-) and magnitude of CD bands. acs.org |

| Spectral Comparison | Visual analysis / Correlation | Assign absolute configuration by matching theoretical vs. experimental spectra. nih.gov |

Emerging Applications and Future Directions for 1,1 Bi 2 Naphthyl Dimethanesulfonate in Advanced Materials and Chiral Recognition

Integration of 1,1'-Bi-2-naphthyl Dimethanesulfonate into Chiral Polymeric Materials

The incorporation of chiral BINOL units into polymeric structures is a key strategy for creating recyclable catalysts and advanced materials. globethesis.com this compound is an important precursor for synthesizing the necessary functionalized BINOL monomers. Through nucleophilic substitution or cross-coupling reactions, the mesylate groups can be replaced with polymerizable moieties, such as vinyl groups. researchgate.net

The radical crosslinking copolymerization of these divinyl-BINOL derivatives, often with monomers like styrene, yields reticulated polystyrene networks that embed the chiral BINOL unit directly into the polymer framework. researchgate.netacademie-sciences.fr These materials function as robust, insoluble supports for chiral ligands, making them valuable in heterogeneous asymmetric catalysis. academie-sciences.fracademie-sciences.fr The catalytic properties of these BINOL-containing polymers are influenced by the physical nature of the polymer network; for instance, highly cross-linked and rigid polymers can limit reactant diffusion, leading to lower catalytic activity, whereas more flexible, low-reticulation networks allow for better accessibility to the catalytic sites. academie-sciences.fr

Beyond catalysis, BINOL derivatives are used to construct chiral conjugated porous polymers (CPPs). nih.gov These materials, prepared through strategies like Sonogashira or Suzuki coupling reactions with functionalized BINOL building blocks, possess high surface areas and robust chiral frameworks. nih.gov Their unique porous structure and embedded chirality make them effective platforms for enantioselective recognition and sensing applications. nih.gov For example, polymers formed from (R)-6,6′-DiformylBINOL and aromatic diamines have been used as heterogeneous catalysts in conjunction with Ti(OiPr)4 for the asymmetric addition of diethylzinc (B1219324) to aldehydes. nih.gov

Supramolecular Assemblies and Chiral Recognition with this compound Derivatives

The well-defined three-dimensional structure of the BINOL scaffold makes it an exceptional building block for designing host molecules capable of chiral recognition. This compound serves as a key starting material for creating these complex supramolecular architectures. By replacing the mesylate groups, a diverse range of functionalities can be introduced to construct macrocycles, cages, and other host systems. nih.govnih.gov

A classic example is the incorporation of the BINOL unit into crown ethers. These binaphthyl-based crown ethers exhibit a high degree of discrimination between the enantiomers of guests like α-amino acid esters, forming diastereomeric host-guest complexes with different stabilities. nih.gov The recognition process is driven by a combination of interactions, including hydrogen bonding and C-H···π interactions, which dictate the orientation of the guest within the host's chiral cavity. nih.gov

More recently, research has focused on integrating BINOL derivatives into chiral porous polymers for enantiorecognition. nih.gov These materials can differentiate between enantiomers of analytes such as terpenes (limonene, α-pinene) and 1-phenylethylamine (B125046) through fluorescence quenching. nih.gov The selectivity arises from specific interactions, such as N···H–O hydrogen bonds and π–π interactions between the analyte and the BINOL units within the polymer's confined spaces. nih.gov In some cases, derivatives like 1,1′-bi(2-naphthol-4,5-dicarboximide)s can self-assemble through π–π stacking to form intriguing double helical supramolecular polymer motifs. rsc.org The ability to derivatize this compound into these varied structures underscores its importance in the field of molecular recognition. nih.gov

Exploration of Heterogeneous Catalysis Platforms Utilizing this compound

A major thrust in modern catalysis is the development of heterogeneous systems that combine the high efficiency of homogeneous catalysts with the practical benefits of easy separation and recyclability. academie-sciences.frchemrxiv.org this compound is a pivotal precursor for ligands used in such systems. These ligands are immobilized on solid supports, which can be either organic polymers like polystyrene or inorganic materials such as silica (B1680970). academie-sciences.fr

One common strategy involves converting the dimethanesulfonate into a BINOL derivative functionalized with a reactive group, such as a trialkoxysilane. This precursor can then be immobilized via a sol-gel process to create a silica hybrid material where the chiral unit is covalently bound to the inorganic matrix. academie-sciences.fr Alternatively, as discussed previously, the dimethanesulfonate can be a starting point for creating vinyl-functionalized BINOL monomers for copolymerization. academie-sciences.fracademie-sciences.fr

These immobilized catalysts have proven effective in various asymmetric reactions. For example, polystyrene-supported BINOL catalysts have been successfully used in the asymmetric addition of diethylzinc to benzaldehyde. academie-sciences.fr The performance of these catalysts, including yield and enantioselectivity, can rival that of their homogeneous counterparts, with the added advantage of being easily recovered and reused. academie-sciences.frchemrxiv.org Silica-supported BINOL-derived rhodium catalysts have even shown enhanced catalytic activity and enantioselectivity compared to the molecular catalyst in solution, suggesting a beneficial supramolecular effect from the silica matrix. academie-sciences.fr

Table 1: Performance of Polymer-Supported (R)-BINOL Catalysts in the Asymmetric Addition of Diethylzinc to Benzaldehyde (Data derived from studies on catalysts prepared from BINOL precursors)

| Polymer Support | (R)-BINOL Content (mol %) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Polystyrene (20% Styrene) | 20 | 85 | 92 | academie-sciences.fr |

| Polystyrene (50% Styrene) | 10 | 89 | 91 | academie-sciences.fr |

| Polystyrene (80% Styrene) | 5 | 92 | 92 | academie-sciences.fr |

| Highly Reticulated Polystyrene | 20 | 15 | 20 | academie-sciences.fr |

Sustainable Synthesis and Catalytic Processes with this compound

The principles of green chemistry are increasingly influencing the design of chemical compounds and processes. The lifecycle of this compound is impacted by this trend, both in the synthesis of its precursor, BINOL, and in its application toward sustainable catalysis. arkat-usa.orgrsisinternational.org

The primary contribution of this compound to sustainable catalytic processes lies in its role as a precursor to recyclable catalysts. chemrxiv.org The development of heterogeneous catalysts, as detailed in the previous section, is a core strategy for green chemistry because it simplifies product purification and allows the valuable chiral catalyst to be reused multiple times, minimizing waste and cost. globethesis.comchemrxiv.org For example, the creation of recyclable BINOL-derived phosphoric acids, which can be used in batch or continuous flow processes without degradation, represents a significant step toward more sustainable chemical manufacturing. chemrxiv.org By facilitating the creation of these robust, immobilized systems, this compound is an enabling molecule for greener asymmetric catalysis. aiche.org

Q & A

Q. What are the key physicochemical properties of 1,1'-Bi-2-naphthyl dimethanesulfonate, and how do they influence experimental design?

The compound exists in enantiomeric forms: (R)-(−) and (S)-(+), with molecular weight 442.5 g/mol and melting point 151–152°C. The optical rotation ([α]D/20) is ±91.38°, critical for chiral resolution studies . These properties necessitate precise temperature control during synthesis and purification (e.g., chiral chromatography) to avoid racemization. Differential scanning calorimetry (DSC) or polarimetry should verify enantiomeric purity, especially in asymmetric catalysis applications .

Q. What safety protocols are essential when handling this compound in the laboratory?

The compound is classified under H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Researchers must:

- Use NIOSH/EN 166-certified PPE, including gloves and eye protection.

- Work under fume hoods to avoid aerosol inhalation.

- Avoid skin contact via double-gloving and lab coats.

- Store in airtight containers away from oxidizers to prevent decomposition into toxic gases (e.g., sulfur oxides) .

Q. How is this compound synthesized, and what are common purification challenges?

A typical route involves sulfonation of 1,1'-Bi-2-naphthol with methanesulfonyl chloride in anhydrous dichloromethane. Key challenges include:

- Controlling reaction exothermicity to prevent byproduct formation.

- Removing residual solvents (e.g., THF) via vacuum distillation.

- Purification via recrystallization from ethanol/water (yield ~75–80%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between this compound and structurally related sulfonates?

While 1,4-butanediol dimethanesulfonate (Myleran) is a Group 1 carcinogen , this compound lacks IARC-classified carcinogens . To reconcile discrepancies:

- Conduct comparative in vitro genotoxicity assays (e.g., Ames test, micronucleus assay).

- Analyze metabolic pathways: Myleran’s alkylating activity differs from 1,1'-Bi-2-naphthyl’s sulfonate ester stability.

- Use Sprague-Dawley rat models to assess long-term exposure effects, monitoring hepatic/renal biomarkers .

Q. What methodologies optimize enantioselective applications of this compound in asymmetric catalysis?

The (S)-(+)-enantiomer ([α]D/20 = +91.38°) is effective in chiral auxiliaries for RuCl3-catalyzed cyclization . Optimization strategies include:

Q. How does this compound interact with NMDA receptors, and what are implications for neuroprotection studies?

Sepimostat dimethanesulfonate (a derivative) inhibits NR2B NMDA receptors at the Ifenprodil-binding site (Ki = 27.7 μM), reducing retinal excitotoxicity in rats . Researchers should:

Q. What analytical techniques are recommended for detecting sulfonate degradation products in environmental matrices?

- LC-MS/MS : Quantify trace metabolites (e.g., naphthalene sulfonates) with a detection limit of 0.1 ppb.

- ICP-OES : Monitor sulfur content to assess decomposition.

- GC-MS : Identify volatile byproducts (e.g., methane sulfonic acid) .

Data Contradiction and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.